(7R,8R)-Polysphorin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved .Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure .Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, its reactivity, and the conditions under which it reacts .Physical And Chemical Properties Analysis

This would involve determining properties such as melting point, boiling point, solubility, optical activity, and stability .Scientific Research Applications

Synthesis and Analogues

(7R,8R)-Polysphorin, a compound with potential anti-malarial properties, has been synthesized using polymer-supported reagents and scavengers. This method aims to minimize the need for aqueous work-up and chromatography, making the synthesis process more efficient. Additionally, novel enzymatic selective protection and investigations of asymmetric dihydroxylation have been explored in this context (Lee & Ley, 2003).

Asymmetric Synthesis of Bioactive Compounds

In another study, a concise and general asymmetric synthesis method for biologically important natural this compound and other compounds was reported. This approach involved the Evan’s syn-aldol reaction to achieve desired stereochemistry, highlighting the compound's significance in creating biologically active molecules (Nagaraju, Chandra, & Gawali, 2012).

Medical Diagnostics and Sensing Applications

This compound's relevance extends to medical diagnostics, where surface plasmon resonance (SPR) and other plasmonic techniques are employed in monitoring biomolecules in clinical samples. These techniques are crucial for detecting various medical conditions and the progress in SPR sensing highlights its importance in clinical chemistry (Masson, 2017).

Antitumor and Anti-inflammatory Applications

A method to synthesize antitumor and anti-inflammatory surinamensinol B and antimalarial polysphorin analogue with high enantiomeric purity was developed. This indicates the compound's potential application in creating treatments for various health conditions (Lalwani & Sudalai, 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

CAS RN |

137196-25-9 |

|---|---|

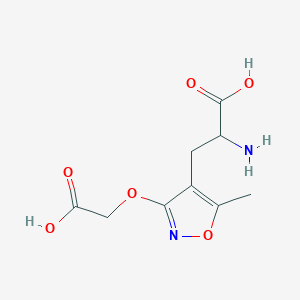

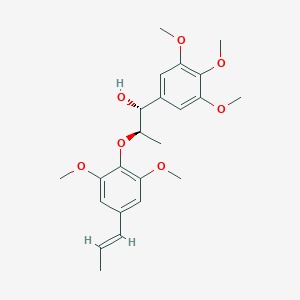

Molecular Formula |

C23H30O7 |

Molecular Weight |

418.5 g/mol |

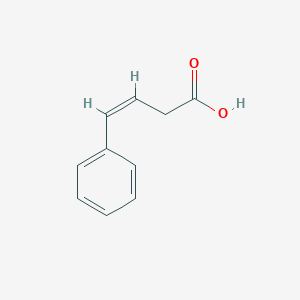

IUPAC Name |

(1R,2R)-2-[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenoxy]-1-(3,4,5-trimethoxyphenyl)propan-1-ol |

InChI |

InChI=1S/C23H30O7/c1-8-9-15-10-17(25-3)23(18(11-15)26-4)30-14(2)21(24)16-12-19(27-5)22(29-7)20(13-16)28-6/h8-14,21,24H,1-7H3/b9-8+/t14-,21+/m1/s1 |

InChI Key |

FLBWVIKFCMUTDS-UGZSOSCUSA-N |

Isomeric SMILES |

C/C=C/C1=CC(=C(C(=C1)OC)O[C@H](C)[C@@H](C2=CC(=C(C(=C2)OC)OC)OC)O)OC |

SMILES |

CC=CC1=CC(=C(C(=C1)OC)OC(C)C(C2=CC(=C(C(=C2)OC)OC)OC)O)OC |

Canonical SMILES |

CC=CC1=CC(=C(C(=C1)OC)OC(C)C(C2=CC(=C(C(=C2)OC)OC)OC)O)OC |

synonyms |

polysyphorin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-[4-(Hexyloxy)phenyl]pyrimidin-5-YL}phenol](/img/structure/B159344.png)

![[(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol](/img/structure/B159350.png)